
(E)-1-(2,4,6-Trichlorophenyl)propan-2-one O-Methyl Oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2,4,6-Trichlorophenyl)propan-2-one O-Methyl Oxime is an organic compound characterized by the presence of a trichlorophenyl group attached to a propanone backbone, with an O-methyl oxime functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4,6-Trichlorophenyl)propan-2-one O-Methyl Oxime typically involves the reaction of 2,4,6-trichlorobenzaldehyde with acetone in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to oximation using hydroxylamine hydrochloride and methanol to yield the final product. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processing with optimized reaction conditions to maximize efficiency. The use of continuous flow reactors can also be explored to enhance the scalability and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(2,4,6-Trichlorophenyl)propan-2-one O-Methyl Oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime ethers.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The trichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Oxime ethers.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-1-(2,4,6-Trichlorophenyl)propan-2-one O-Methyl Oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-1-(2,4,6-Trichlorophenyl)propan-2-one O-Methyl Oxime involves its interaction with specific molecular targets, leading to various biochemical effects. The oxime group can form stable complexes with metal ions, influencing enzymatic activities and metabolic pathways. Additionally, the trichlorophenyl group can interact with cellular membranes, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-(2,4-Dichlorophenyl)propan-2-one O-Methyl Oxime
- (E)-1-(2,6-Dichlorophenyl)propan-2-one O-Methyl Oxime
- (E)-1-(2,4,6-Trichlorophenyl)propan-2-one O-Ethyl Oxime
Uniqueness
(E)-1-(2,4,6-Trichlorophenyl)propan-2-one O-Methyl Oxime is unique due to the presence of three chlorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This compound’s specific arrangement of functional groups allows for distinct interactions in chemical and biological systems, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C10H10Cl3NO |
|---|---|
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
(Z)-N-methoxy-1-(2,4,6-trichlorophenyl)propan-2-imine |
InChI |
InChI=1S/C10H10Cl3NO/c1-6(14-15-2)3-8-9(12)4-7(11)5-10(8)13/h4-5H,3H2,1-2H3/b14-6- |
Clé InChI |
ONALTRORXRRIQR-NSIKDUERSA-N |
SMILES isomérique |
C/C(=N/OC)/CC1=C(C=C(C=C1Cl)Cl)Cl |
SMILES canonique |
CC(=NOC)CC1=C(C=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


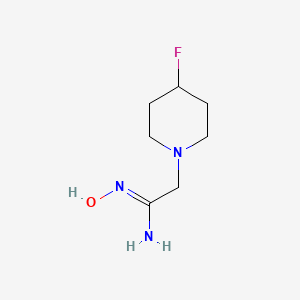
![[1-(Propan-2-yl)cyclopentyl]methanamine](/img/structure/B13435273.png)


![(Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate](/img/structure/B13435288.png)
![2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one](/img/structure/B13435292.png)
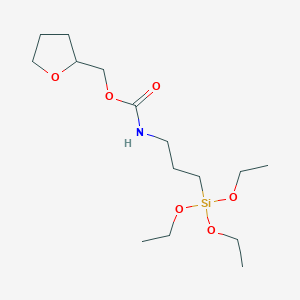
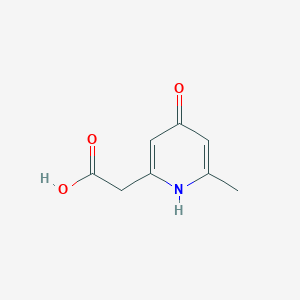
![[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate](/img/structure/B13435310.png)
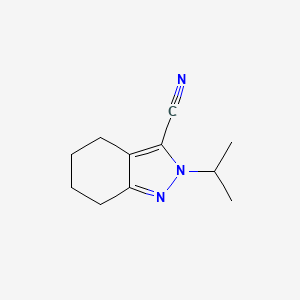
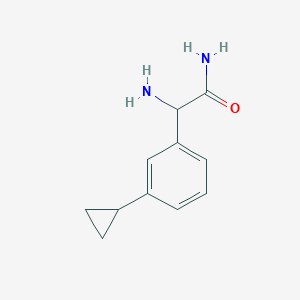
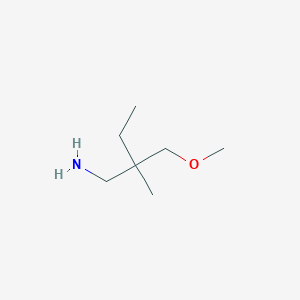
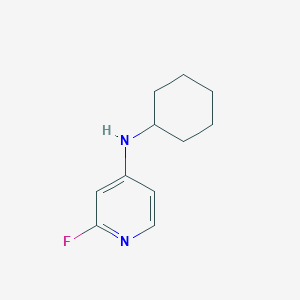
![(4S,4aR,7S,7aR,12bS,13S)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol](/img/structure/B13435337.png)
